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Introduction

Ketohexokinase (KHK), also known as fructokinase, is the principal enzyme responsible for the
initial step in fructose metabolism.[1] It catalyzes the ATP-dependent phosphorylation of
fructose to fructose-1-phosphate (F1P).[1][2][3] This metabolic pathway is particularly active in
the liver, kidney, and intestine.[4][5] Unlike glucose metabolism, which is tightly regulated by
feedback mechanisms, fructose metabolism via KHK is largely unregulated.[3][4] This lack of
control means that high fructose intake can lead to a rapid and substantial flux of substrates
into pathways for de novo lipogenesis (DNL), contributing to metabolic disorders such as non-
alcoholic fatty liver disease (NAFLD), obesity, insulin resistance, and type 2 diabetes.[1][4][6]
Consequently, inhibiting KHK has emerged as a promising therapeutic strategy to mitigate the
adverse metabolic effects of excessive fructose consumption.[1][4]

There are two primary isoforms of KHK: KHK-C and KHK-A.[4][7] KHK-C, predominantly found
in the liver, has a high affinity for fructose and is considered the main driver of fructose
metabolism.[3][4][5] KHK-A is expressed more ubiquitously at lower levels and has a lower

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15614236#bc-rfq
https://synapse.patsnap.com/article/what-are-khk-inhibitors-and-how-do-they-work
https://synapse.patsnap.com/article/what-are-khk-inhibitors-and-how-do-they-work
https://www.scbt.com/browse/ketohexokinase-inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC7807164/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1531512/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8050029/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7807164/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1531512/full
https://synapse.patsnap.com/article/what-are-khk-inhibitors-and-how-do-they-work
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1531512/full
https://www.pfizer.com/sites/default/files/plsr-studies/C1061011_Plain%20Language%20Study%20Results%20Summary_%20Final.pdf
https://synapse.patsnap.com/article/what-are-khk-inhibitors-and-how-do-they-work
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1531512/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1531512/full
https://www.mdpi.com/1660-3397/22/10/455
https://pmc.ncbi.nlm.nih.gov/articles/PMC7807164/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1531512/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8050029/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614236?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

affinity for fructose.[5] The development of potent and selective KHK inhibitors is a key focus in
modern drug discovery for metabolic diseases.

Mechanism of Action and Signaling Pathways

KHK inhibitors function by selectively blocking the active site of the ketohexokinase enzyme,
thereby preventing the conversion of fructose to F1P.[1] This action serves as the rate-limiting
step in fructose catabolism. By blocking this initial step, KHK inhibitors effectively reduce the
downstream cascade of metabolic events triggered by high fructose levels.[1]

The metabolism of fructose bypasses the key regulatory checkpoint of glycolysis governed by
phosphofructokinase.[3][8] The F1P generated by KHK is cleaved by Aldolase B into
glyceraldehyde and dihydroxyacetone phosphate (DHAP).[4][9] These trioses can then enter
the glycolytic and gluconeogenic pathways, or serve as substrates for lipid synthesis. This
unregulated influx promotes the production of acetyl-CoA and glycerol-3-phosphate, key
precursors for triglyceride and fatty acid synthesis, leading to increased DNL and hepatic fat
accumulation.[3][4]

Furthermore, the rapid phosphorylation of fructose by KHK can lead to transient ATP depletion
in hepatocytes.[7][10] This triggers an increase in AMP, which is subsequently degraded to uric
acid, a molecule linked to inflammation and metabolic dysfunction.[8][10] KHK inhibition
mitigates these effects by preventing the initial ATP consumption and subsequent purine
degradation cascade. The inhibition of KHK has been shown to reverse the activation of key
lipogenic transcription factors like carbohydrate response element-binding protein (ChREBP)
and sterol regulatory element-binding protein 1c (SREBP1c).[3][5]

Caption: Fructose metabolism pathway and the site of KHK inhibitor action.

Key Ketohexokinase Inhibitors in Development

Several small-molecule KHK inhibitors have been developed and are in various stages of
preclinical and clinical evaluation. These compounds typically target the ATP-binding site of the
enzyme.[11] Below is a summary of quantitative data for notable KHK inhibitors.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8050029/
https://synapse.patsnap.com/article/what-are-khk-inhibitors-and-how-do-they-work
https://synapse.patsnap.com/article/what-are-khk-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC7807164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2653686/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1531512/full
https://insight.jci.org/articles/view/184396
https://pmc.ncbi.nlm.nih.gov/articles/PMC7807164/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1531512/full
https://www.mdpi.com/1660-3397/22/10/455
https://www.jci.org/articles/view/94427
https://pmc.ncbi.nlm.nih.gov/articles/PMC2653686/
https://www.jci.org/articles/view/94427
https://pmc.ncbi.nlm.nih.gov/articles/PMC7807164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8050029/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018111/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614236?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Inhibitor

Developer

KHK-C IC50
(nMV)

KHK-A 1C50
(nM)

Key Findings
& Clinical
Status

PF-06835919

Pfizer

8.4[12]

66[12]

Phase 2 trials
completed.
Showed
significant
reductions in
whole liver fat in
patients with
T2DM and
NAFLD.[4][6]
Reverses
fructose-induced
hyperlipidemia,
hepatic steatosis,
and insulin
resistance in
rats.[5]

LY-3522348

Eli Lilly

N/A

N/A

A highly selective
oral dual inhibitor
of KHK-C and
KHK-A.[13]
Favorable safety
profile and
effective
inhibition of
fructose
metabolism in a
first-in-human
study.[13]

GS-1291269

Gilead Sciences

0.39[14]

N/A

Potent inhibitor
with good oral
bioavailability in
rats, dogs, and

monkeys.[14]
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Effectively
reduces liver and
kidney F1P in a
rat fructose
challenge model.
[14]

Compound 8
(Pyrimidinopyrimi ~ N/A 12[11] N/A
dine)

Potent and
selective inhibitor
effective in a
cellular functional
assay (IC50 =
400 nM) and
orally
bioavailable in
rats (F = 34%).
[11]

Boehringer
BI-9787 ) N/A N/A
Ingelheim

A potent
zwitterionic KHK
inhibitor with high
permeability and
favorable oral
pharmacokinetic

s in rats.[4]

N/A: Data not publicly available in the reviewed sources.

Experimental Protocols and Evaluation Workflow

The discovery and validation of KHK inhibitors follow a structured workflow, progressing from

initial screening to clinical evaluation.

Caption: General experimental workflow for KHK inhibitor development.

In Vitro KHK Enzyme Inhibition Assay

This assay is the primary screen to determine a compound's direct inhibitory potency against

the KHK enzyme.
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e Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

e Principle: The assay measures the rate of ADP production, which is stoichiometric with the
phosphorylation of fructose to F1P by KHK. The reaction couples the production of ADP to a
detectable signal (e.g., luminescence, fluorescence, or absorbance).

e General Protocol:

o Recombinant human KHK-C or KHK-A enzyme is pre-incubated with varying
concentrations of the inhibitor compound (e.g., from 1 nM to 100 uM) in an assay buffer.
[12]

o The enzymatic reaction is initiated by adding the substrates, fructose and ATP (e.g., 0.2
mM ATP).[12]

o The reaction proceeds for a fixed time (e.g., 30 minutes) at a controlled temperature (e.g.,
37°C).[12]

o The reaction is stopped, and the amount of ADP produced is quantified using a detection
reagent (e.g., ADP-Glo™ Kinase Assay).

o The signal is read using a plate reader (e.g., luminometer or spectrophotometer).[12]

o Data are normalized to controls (0% and 100% inhibition), and the 1C50 value is calculated
by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Functional Assay

This assay evaluates the inhibitor's ability to penetrate cells and engage the target in a more
physiologically relevant environment.

» Objective: To measure the functional inhibition of KHK within intact cells, typically
hepatocytes.

 Principle: Cells are incubated with fructose, and the inhibition of fructose metabolism is
assessed by measuring the reduction in a downstream product or metabolic marker.

¢ General Protocol:
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o Hepatocytes (e.g., primary human hepatocytes or a relevant cell line) are cultured in multi-
well plates.

o Cells are pre-treated with various concentrations of the KHK inhibitor for a set period.
o Afructose challenge is administered to the cells.
o After incubation, cellular metabolism is quenched, and cell lysates are collected.

o The concentration of a key metabolite, such as F1P or triglycerides, is measured using
methods like LC-MS/MS or specific colorimetric/fluorometric kits.

o The cellular IC50 is determined by plotting the reduction in the metabolite against the
inhibitor concentration.[11]

In Vivo Pharmacokinetic and Pharmacodynamic (PKI/PD)
Models

Animal models are crucial for evaluating a drug's absorption, distribution, metabolism, and
excretion (ADME) properties and for demonstrating efficacy in a living system.

o Objective: To assess the inhibitor's PK profile and its ability to modulate fructose metabolism
and prevent metabolic dysfunction in vivo.

e Model: Rodent models (rats or mice) fed a high-fructose or a Western-style diet are
commonly used.[5] These diets induce metabolic phenotypes such as hypertriglyceridemia,
insulin resistance, and hepatic steatosis.[5]

e General Protocol:

o PK Study: A single dose of the inhibitor is administered to animals (e.g., orally). Blood
samples are collected at multiple time points to measure drug concentration, from which
parameters like Cmax, Tmax, half-life, and oral bioavailability (F%) are calculated.[11][14]

o PDI/Efficacy Study: Animals are placed on a high-fructose diet for several weeks.[5] One
cohort receives the KHK inhibitor daily, while a control group receives a vehicle.
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o Fructose Challenge: Acommon PD model involves administering an oral fructose bolus to
fasted animals treated with the inhibitor.[13][14] Plasma fructose levels and tissue (liver,
kidney) F1P levels are measured to confirm target engagement.[14]

o Efficacy Endpoints: At the end of the study, blood and tissues are collected. Key endpoints
include plasma triglycerides, insulin, glucose, and liver fat content (triglycerides).[5] Gene
expression analysis for lipogenic markers (e.g., ChREBP, SREBP1c) may also be
performed.[5]

Conclusion

The foundational research into ketohexokinase has firmly established it as a critical and
druggable target for metabolic diseases driven by high fructose consumption. The mechanism
of KHK inhibitors is direct and targets the initial, unregulated step of fructose metabolism,
preventing the cascade that leads to de novo lipogenesis, ATP depletion, and inflammation. A
variety of potent and selective inhibitors, such as PF-06835919 and LY-3522348, have shown
promising results in both preclinical models and human clinical trials, demonstrating a clear
ability to reduce liver fat and improve metabolic parameters.[5][6][13] The continued
development and refinement of KHK inhibitors represent a highly promising therapeutic avenue
to address the growing global health challenges of NAFLD, obesity, and type 2 diabetes.
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